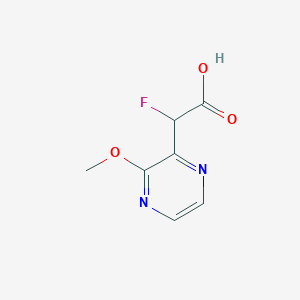

2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid

Description

Properties

Molecular Formula |

C7H7FN2O3 |

|---|---|

Molecular Weight |

186.14 g/mol |

IUPAC Name |

2-fluoro-2-(3-methoxypyrazin-2-yl)acetic acid |

InChI |

InChI=1S/C7H7FN2O3/c1-13-6-5(4(8)7(11)12)9-2-3-10-6/h2-4H,1H3,(H,11,12) |

InChI Key |

QLUNFLSPZNDUIH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CN=C1C(C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Fluorination via Halogen Exchange or Direct Fluorination

Halogen exchange reactions, such as bromine/fluorine exchange using silver tetrafluoroborate, have been applied to pyrazine derivatives to introduce fluorine atoms selectively, although yield and reagent cost can be limiting factors.

Direct fluorination using electrophilic fluorinating agents like Selectfluor® or N-fluoro reagents has been employed for similar pyrazine derivatives. For example, fluorination of 3-hydroxy-pyrazine-2-carboxamide derivatives using Selectfluor® at elevated temperatures (50–100 °C) for several hours results in fluorinated products.

Synthesis of Fluoroacetophenone Intermediates

The preparation of fluoroacetophenone derivatives as coupling partners is achieved by nucleophilic substitution of acetophenone derivatives with fluorinating agents or by bromination followed by fluorine substitution.

For instance, fluoroacetophenone intermediates can be synthesized by bromination of methoxyphenylethanone followed by fluorination, yielding bromoacetophenone precursors that can be further converted to the target compound.

Coupling Strategies and Final Assembly

The coupling of the fluorinated acetic acid side chain with the methoxypyrazine ring is commonly achieved through nucleophilic substitution or palladium-mediated coupling reactions:

Palladium-catalyzed Heck coupling reactions between bromopyridine derivatives and vinyl ethers, followed by acidic hydrolysis, provide intermediates that can be further brominated and fluorinated to yield the desired coupling partners.

Subsequent nucleophilic substitution of chloropropanone by pyrazine-derived amides or formamides, followed by cyclization with ammonium acetate, enables the formation of the acetic acid side chain attached to the pyrazine ring.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Methylation of 3-hydroxy-pyrazine-2-carboxamide | TFA/H2SO4, room temp, monitored by TLC | ~85 | Purification by flash chromatography |

| Bromination of methoxyphenylethanone | Acid catalysis, bromine source | High | Provides bromoacetophenone intermediates |

| Fluorination of bromoacetophenone | Silver tetrafluoroborate or Selectfluor®, 50-100 °C | Moderate | Fluorine substitution on aromatic side chain |

| Palladium-catalyzed Heck coupling | Pd catalyst, n-butylvinylether, acidic hydrolysis | Good | Coupling of pyrazine and acetophenone fragments |

| Cyclization to form acetic acid side chain | Ammonium acetate, reflux | Good | Final ring closure and side chain formation |

Summary of Key Research Findings

The preparation of 2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid relies on convergent synthesis strategies combining methoxypyrazine intermediates with fluorinated acetophenone or acetic acid derivatives.

Electrophilic fluorination agents such as Selectfluor® enable direct fluorination of pyrazine derivatives under mild to moderate heating conditions, offering a practical approach to introduce fluorine atoms.

Palladium-catalyzed coupling reactions facilitate the assembly of complex fluorinated heterocyclic compounds with good yields and scalability.

Alternative halogen exchange methods using silver salts provide another route but may be limited by reagent cost and yield.

The use of acid catalysis, controlled temperature regimes, and stepwise purification ensures high purity and yield of the final fluorinated acetic acid compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its role as a potential modulator of various biological pathways. Its structure suggests that it may interact with specific receptors, including:

- Metabotropic Glutamate Receptors : Studies have indicated that compounds similar to 2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid can act as positive allosteric modulators of metabotropic glutamate receptors, which are implicated in neuropsychiatric disorders .

- Muscarinic Acetylcholine Receptors : Research has shown that related compounds exhibit agonistic activity at muscarinic acetylcholine receptors, which are crucial for neurotransmission and cognitive functions .

Synthetic Applications

The synthesis of 2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid can be optimized for the development of analogs with enhanced pharmacological properties. The methodology often involves:

- Fluorination Techniques : Employing various fluorination methods to introduce the fluorine atom effectively.

- Pyrazine Derivatives : Modifying the pyrazine ring to improve binding affinity and selectivity towards target proteins.

Case Study 1: Metabotropic Glutamate Receptor Modulation

In a study focusing on similar compounds, researchers identified that certain analogs exhibited significant positive modulation of mGluR2, leading to improved synaptic plasticity in animal models. This suggests that compounds like 2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid could serve as lead compounds in developing treatments for conditions such as schizophrenia and depression .

Case Study 2: Structure-Activity Relationship Studies

A comprehensive structure-activity relationship (SAR) analysis was conducted on related compounds, revealing that specific substitutions on the pyrazine ring significantly affected receptor selectivity and potency. This information is crucial for guiding future modifications of 2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid to enhance its therapeutic profile .

Data Table: Summary of Key Findings

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity. This property makes it a valuable tool in studying enzyme mechanisms and receptor-ligand interactions .

Comparison with Similar Compounds

Substituent Effects on Stability and Reactivity

- 2-Fluoro-2-(4-Nitrophenyl)Acetic Acid (26) :

This analog, synthesized using similar fluorination reagents (e.g., 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octanebis(tetrafluoroborate)), exhibits instability during column chromatography, decomposing before isolation. The electron-withdrawing nitro group likely exacerbates this instability compared to the electron-donating methoxy group in the target compound . - NMR data (¹⁹F: δ -62.5 ppm) indicate distinct electronic environments compared to the pyrazine derivative .

Heterocyclic vs. Aromatic Substituents

- Fluoro[4-(Trifluoromethyl)Phenyl]Acetic Acid :

Replacing the pyrazine ring with a phenyl group eliminates heterocyclic nitrogen interactions, which may reduce binding affinity in biological targets. The trifluoromethyl group further enhances hydrophobicity . - 2-Fluoro-2-(5-Fluoropyridin-3-yl)Acetic Acid :

Substituting pyrazine with pyridine alters hydrogen-bonding capabilities. Pyridine’s single nitrogen atom may result in weaker intermolecular interactions compared to pyrazine’s two nitrogen atoms .

Structural and Physicochemical Properties

Biological Activity

2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid is a fluorinated organic compound featuring a pyrazine ring and a methoxy group. Its molecular formula is C_8H_8FNO_2, with a molecular weight of approximately 204.13 g/mol. This compound has garnered attention for its biological activity, particularly in enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Studies indicate that 2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid exhibits significant inhibitory activity against specific enzymes involved in metabolic pathways. Preliminary research suggests that it may modulate the activity of enzymes critical for various physiological processes, potentially offering therapeutic benefits for conditions such as inflammation and cancer.

Antimicrobial Properties

Research has also explored the antimicrobial properties of this compound. It has demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating moderate to good efficacy. The following table summarizes the MIC values for various bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings suggest that the compound could be further investigated for its potential as an antimicrobial agent in clinical settings .

The mechanism by which 2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid exerts its biological effects involves interaction with specific molecular targets, primarily enzymes and receptors. It is hypothesized that the compound acts as a ligand, binding to these targets and modulating their activity, thereby influencing various biological pathways .

Case Studies

- Inhibition of Enzymatic Activity : A study focusing on the inhibition of p38 MAP kinase demonstrated that compounds structurally similar to 2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid exhibited enhanced inhibitory effects compared to their parent compounds, highlighting the potential for this compound in anti-inflammatory therapies .

- Antimicrobial Efficacy : In a comparative study of various alkaloids, 2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid showed promising results against multiple bacterial strains, with ongoing research aimed at elucidating its full antimicrobial spectrum and mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.